molecular formula C28H29N3O5 B11134887 5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11134887
M. Wt: 487.5 g/mol
InChI Key: ZQOIYMFUBKRUDB-LCUIJRPUSA-N
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Description

5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound featuring multiple functional groups, including an imidazole ring, a benzofuran moiety, and a pyrrolidone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Imidazole Ring Introduction: The imidazole ring can be introduced via a condensation reaction involving an aldehyde and an amine, followed by cyclization.

    Pyrrolidone Core Construction: This step often involves the cyclization of a suitable precursor, such as an amino acid derivative, under dehydrating conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium-based catalysts).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the imidazole ring or the carbonyl groups, potentially yielding alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens or other functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzofuran moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The combination of multiple functional groups in a single molecule makes it unique compared to simpler analogs.

Properties

Molecular Formula

C28H29N3O5

Molecular Weight

487.5 g/mol

IUPAC Name

(4Z)-5-(3-ethoxyphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H29N3O5/c1-3-35-22-7-4-6-19(16-22)25-24(26(32)20-8-9-23-21(15-20)14-18(2)36-23)27(33)28(34)31(25)12-5-11-30-13-10-29-17-30/h4,6-10,13,15-18,25,32H,3,5,11-12,14H2,1-2H3/b26-24-

InChI Key

ZQOIYMFUBKRUDB-LCUIJRPUSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2/C(=C(\C3=CC4=C(C=C3)OC(C4)C)/O)/C(=O)C(=O)N2CCCN5C=CN=C5

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CCCN5C=CN=C5

Origin of Product

United States

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